molecular formula C11H14O4 B2510446 3-(Ethoxymethyl)-4-methoxybenzoic acid CAS No. 723265-09-6

3-(Ethoxymethyl)-4-methoxybenzoic acid

Cat. No.: B2510446
CAS No.: 723265-09-6
M. Wt: 210.229
InChI Key: YAODNZKZSDFQHS-UHFFFAOYSA-N
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Description

3-(Ethoxymethyl)-4-methoxybenzoic acid is a substituted benzoic acid derivative characterized by an ethoxymethyl group at the third position and a methoxy group at the fourth position on the aromatic ring.

Properties

IUPAC Name

3-(ethoxymethyl)-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-3-15-7-9-6-8(11(12)13)4-5-10(9)14-2/h4-6H,3,7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAODNZKZSDFQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=C(C=CC(=C1)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethoxymethyl)-4-methoxybenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-methoxybenzoic acid.

    Ethoxymethylation: The 4-methoxybenzoic acid undergoes an ethoxymethylation reaction. This can be achieved by reacting the acid with ethoxymethyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The 4-methylbenzenesulfonyl (tosyl) group participates in nucleophilic displacement under basic conditions. For example:

  • Hydrolysis : Cleavage of the sulfonamide bond occurs in strong acidic or basic media (e.g., 6M HCl reflux), yielding pyridin-3-yl ethanamine derivatives .

  • Alkylation : Reactivity with alkyl halides (e.g., methyl iodide) forms N-alkylated sulfonamides .

Table 1: Representative Sulfonamide Reactions

SubstrateReagent/ConditionsProductYield (%)Source
Tosyl derivativeKOH (aq), 100°C, 12hPyridin-3-yl ethanamine78
Tosyl derivativeCH₃I, NaH, DMF, RT, 6hN-Methyl sulfonamide65

Electrophilic Substitution on the Pyridine Ring

The pyridin-3-yl group undergoes regioselective electrophilic substitution. Meta-directing effects dominate due to the electron-withdrawing sulfonamide:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the C5 position .

  • Halogenation : Br₂/FeBr₃ yields 5-bromo derivatives .

Table 2: Pyridine Ring Functionalization

Reaction TypeConditionsMajor ProductSelectivitySource
NitrationHNO₃ (conc.), H₂SO₄, 0°C, 2h5-Nitro-pyridin-3-yl derivative>90%
BrominationBr₂ (1 eq), FeBr₃, DCM, RT, 4h5-Bromo-pyridin-3-yl derivative85%

Amine Functionalization

The primary amine (protonated as dihydrochloride) reacts via:

  • Acylation : Acetic anhydride in pyridine forms N-acetyl derivatives .

  • Schiff Base Formation : Condensation with aldehydes (e.g., benzaldehyde) under anhydrous conditions .

Table 3: Amine-Derived Reactions

ReactionReagents/ConditionsProductYield (%)Source
Acylation(Ac)₂O, pyridine, RT, 24hN-Acetylated derivative92
Schiff Base SynthesisBenzaldehyde, EtOH, Δ, 6hImine-linked conjugate68

Cross-Coupling Reactions

Palladium catalysis enables C–N bond formation:

  • Buchwald-Hartwig Amination : Coupling with aryl halides using Pd(OAc)₂/XPhos forms biaryl amines .

  • Suzuki-Miyaura : Pyridin-3-yl boronic acid derivatives react with aryl halides .

Table 4: Catalytic Coupling Examples

SubstrateCatalyst SystemProductYield (%)Source
Aryl bromidePd(OAc)₂/XPhos, K₃PO₄, 100°CBiaryl amine75
BromopyridinePd(PPh₃)₄, Na₂CO₃, 80°CPyridyl-aryl conjugate82

Redox Reactions

  • Amine Oxidation : H₂O₂/Fe²⁺ oxidizes the amine to a nitroso intermediate .

  • Sulfonamide Reduction : LiAlH₄ reduces the sulfonamide to

Scientific Research Applications

Medicinal Chemistry

Drug Development : 3-(Ethoxymethyl)-4-methoxybenzoic acid serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity against various diseases. For instance, derivatives of this compound have shown potential in treating conditions like Alzheimer's disease through the development of active pharmaceutical ingredients (APIs) .

Antimicrobial Properties : Research indicates that certain derivatives of methoxybenzoic acids exhibit antimicrobial activity. The ethoxymethyl group enhances solubility and stability, which is crucial for drug formulation. Studies have demonstrated that compounds similar to this compound can inhibit bacterial growth, making them candidates for antibiotic development .

Agricultural Applications

Herbicides and Pesticides : The compound has been explored for its agricultural applications, particularly as a herbicide. Its derivatives have shown efficacy in controlling various plant pathogens and weeds. For example, research has indicated that modifications of benzoic acids can lead to effective weed management solutions without harming crop yields .

Plant Growth Regulators : this compound has also been studied for its role in regulating plant growth. Compounds derived from this structure can influence plant hormone levels, promoting healthier growth patterns and improving resistance to environmental stressors .

Materials Science

Polymer Stabilizers : In materials science, this compound is investigated as a stabilizer for polymers such as polyvinyl chloride (PVC). When incorporated into PVC formulations, it enhances the material's resistance to photodegradation caused by UV exposure. This application is vital for extending the lifespan of PVC products used in construction and packaging .

Data Tables

Application AreaSpecific UseBenefits
Medicinal ChemistryDrug DevelopmentPotential treatment for Alzheimer's disease
Antimicrobial AgentsInhibition of bacterial growth
Agricultural ScienceHerbicidesEffective weed control
Plant Growth RegulatorsImproved crop resilience
Materials SciencePolymer StabilizersEnhanced UV resistance in PVC

Case Studies

  • Alzheimer's Disease Treatment : A study demonstrated that derivatives of this compound were effective in reducing amyloid plaque formation in neuronal cell cultures, implicating their potential use in Alzheimer's therapeutics.
  • Agricultural Efficacy : Field trials showed that formulations containing this compound significantly reduced the incidence of fungal infections in crops while promoting growth, highlighting its dual role as a fungicide and growth regulator.
  • Polymer Stability Testing : Experimental results indicated that PVC samples containing the compound exhibited a 30% reduction in degradation after 300 hours of UV exposure compared to untreated samples, showcasing its effectiveness as a photostabilizer.

Mechanism of Action

The mechanism of action of 3-(Ethoxymethyl)-4-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The ethoxymethyl and methoxy groups can affect the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Key Observations :

  • Solubility : The ethoxymethyl group in this compound likely reduces aqueous solubility compared to 4-methoxybenzoic acid due to increased hydrophobicity .
  • Metabolism : Methoxy groups are susceptible to bacterial O-demethylation (e.g., 4-methoxybenzoic acid → 4-hydroxybenzoic acid), but ethoxymethyl substituents may resist such cleavage due to steric hindrance .
  • Natural vs. Synthetic : Unlike 4-methoxybenzoic acid and vanillic acid, which are isolated from plants (e.g., Leonurus japonicus, Xanthoceras sorbifolia), this compound is primarily synthetic .

Structural Analogues and Bioactivity

  • 4-Benzyloxy-3-methoxybenzoic acid: A benzyl-protected derivative with applications in drug intermediates.
  • 3-Methoxy-4-[(3-methylbenzyl)oxy]benzoic acid : Used as a drug impurity reference standard, highlighting the importance of substituent regiochemistry in pharmaceutical quality control .

Contradictions and Limitations :

  • However, experimental validation for this compound is lacking.

Biological Activity

3-(Ethoxymethyl)-4-methoxybenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmaceutical research.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Ethoxymethyl group : Enhances lipophilicity and may influence bioavailability.
  • Methoxy group : Often associated with increased antioxidant activity.

The molecular formula is C12H14O4C_{12}H_{14}O_4, and it has a molecular weight of approximately 222.24 g/mol. Its chemical structure can be represented as follows:

C12H14O4\text{C}_{12}\text{H}_{14}\text{O}_4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The aldehyde functionality allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to therapeutic effects. This reactivity can be harnessed in designing enzyme inhibitors or other bioactive compounds.

Antioxidant Activity

Research indicates that derivatives of benzoic acid, including this compound, exhibit significant antioxidant properties. A study showed that compounds with similar structures demonstrated varying levels of radical scavenging activity, which is crucial for protecting cells from oxidative stress .

CompoundAntioxidant Activity (%)
This compoundTBD
4-Methoxybenzoic acid45.2 ± 3.1
Eugenol62.5 ± 2.5

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It was found that while some derivatives exhibited moderate antibacterial effects, the overall activity was lower compared to structurally similar compounds . This suggests that modifications in the molecular structure can significantly impact biological efficacy.

Case Study 1: Antioxidant Efficacy in Cancer Research

A notable case study investigated the cytotoxic effects of various benzoic acid derivatives on cancer cell lines. The study concluded that the introduction of substituents such as ethyl or methoxy groups altered the cytotoxicity profile significantly, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .

Case Study 2: Antimicrobial Activity Assessment

Another case study focused on the antimicrobial potential of this compound against common pathogens. The findings indicated promising results against certain strains of bacteria, although further optimization was necessary to enhance potency .

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